2,3,5-Trifluoro-6-methyl Phenol
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Overview
Description
2,3,5-Trifluoro-6-methyl Phenol is an organic compound characterized by the presence of three fluorine atoms and a methyl group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-Trifluoro-6-methyl Phenol typically involves the trifluoromethylation of phenol derivatives. One common method includes the reaction of trifluoromethyl chlorobenzene with sodium alkylol in the presence of solvents such as dimethyl sulfoxide, cyclobutasulfoxide, N,N-dimethyl formamide, or N,N-dimethyl acetamide. The reaction is carried out under stirring at temperatures ranging from 120°C to 180°C .
Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as rectification, is common to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: 2,3,5-Trifluoro-6-methyl Phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where the trifluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like bromine, iodine, and nitric acid are used under controlled conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .
Scientific Research Applications
2,3,5-Trifluoro-6-methyl Phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of agrochemicals, polymers, and other industrial products
Mechanism of Action
The mechanism of action of 2,3,5-Trifluoro-6-methyl Phenol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes, receptors, and other molecular targets, leading to various biological effects .
Comparison with Similar Compounds
- 4-(Trifluoromethyl)phenol
- 2-(Trifluoromethyl)phenol
- 3-(Trifluoromethyl)phenol
Comparison: 2,3,5-Trifluoro-6-methyl Phenol is unique due to the specific positioning of its trifluoromethyl and methyl groups on the phenol ring. This unique structure imparts distinct chemical and physical properties, such as increased stability and reactivity compared to other trifluoromethylated phenols .
Properties
Molecular Formula |
C7H5F3O |
---|---|
Molecular Weight |
162.11 g/mol |
IUPAC Name |
2,3,5-trifluoro-6-methylphenol |
InChI |
InChI=1S/C7H5F3O/c1-3-4(8)2-5(9)6(10)7(3)11/h2,11H,1H3 |
InChI Key |
DDLRGDXWPDHKTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1F)F)F)O |
Origin of Product |
United States |
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